(+)-2-Methyl-1-butanol
Overview
Description
Synthesis Analysis
The synthesis of (+)-2-Methyl-1-butanol can involve various chemical processes, including fermentation and chemical synthesis from precursors like 2-keto-3-methylvalerate. Corynebacterium glutamicum has been engineered to produce (+)-2-Methyl-1-butanol via the Ehrlich pathway, highlighting the biotechnological approach to synthesizing this compound (Vogt et al., 2016).
Molecular Structure Analysis
The molecular structure of (+)-2-Methyl-1-butanol plays a significant role in its chemical behavior and physical properties. Its structure consists of a five-carbon chain with a methyl group on the second carbon and a hydroxyl group on the first carbon, contributing to its solubility and reactivity.
Chemical Reactions and Properties
(+)-2-Methyl-1-butanol undergoes various chemical reactions, including oxidation and pyrolysis. For example, the oxidation of racemic (+)-2-Methyl-1-butanol by alcohol oxidase from yeasts like Candida boidinii can produce an enantiomeric excess of the R-isomer, demonstrating enantioselectivity in biochemical transformations (Clark et al., 1994).
Physical Properties Analysis
The physical properties of (+)-2-Methyl-1-butanol, such as density, refractive index, and speed of sound, have been thoroughly studied. These properties are crucial for the material's handling and application in various industries. For instance, the densities, refractive indices, and speeds of sound for binary and ternary mixtures involving (+)-2-Methyl-1-butanol have been measured, providing valuable data for the chemical engineering field (Iloukhani & Mohammadlou, 2014).
Chemical Properties Analysis
The chemical properties of (+)-2-Methyl-1-butanol, including its reactivity and interactions with other chemicals, are essential for its application in synthesis and manufacturing processes. The compound's behavior in reactions, such as its enantioselective oxidation and role in azeotropic mixtures, highlights its versatility in chemical synthesis and processing (Clark et al., 1994).
Scientific Research Applications
Biofuel Production
- Application : (+)-2-Methyl-1-butanol is explored as a potential biofuel. Its properties make it a suitable alternative fuel or blending component for combustion engines.
- Research Insights : Studies have provided experimental data on its combustion characteristics, including ignition delay times and laminar flame speeds, contributing to a better understanding of its use as a biofuel (Park et al., 2015).
Microbial Fermentation and Engineering
- Application : It is produced as a by-product in microbial fermentations from amino acid substrates. Efforts have been made to increase its production through metabolic engineering of microbial strains.
- Research Insights : Metabolic engineering approaches have been employed to develop microbial strains for the enhanced production of (+)-2-Methyl-1-butanol (Cann & Liao, 2009).
Industrial and Solvent Uses
- Application : It serves as a solvent in various industrial applications. Its properties make it useful in the production of other chemicals.
- Research Insights : The combustion and oxidation kinetics of (+)-2-Methyl-1-butanol have been studied to understand its behavior in different industrial processes (Serinyel et al., 2014).
Chemical Synthesis
- Application : This compound is a key ingredient in chemical synthesis, especially for higher alcohol synthesis.
- Research Insights : Research has focused on synthesizing and characterizing catalysts for producing 2-methyl-1-alcohols like iso-butanol from synthesis gas, highlighting its role in chemical synthesis (Roberts & Sun, 2000).
Safety And Hazards
- Flammable : Keep away from open flames.
- Irritant : Avoid skin and eye contact.
- Toxicity : Ingestion or inhalation may cause adverse effects.
- Storage : Store in cool, well-ventilated areas away from direct sunlight.
Future Directions
Research on (+)-2-Methyl-1-butanol continues to explore its applications in green chemistry, sustainable synthesis, and its potential as a bio-based solvent. Investigating its biological activity and environmental impact remains an exciting avenue for future studies.
properties
IUPAC Name |
(2R)-2-methylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRQEDXDYOZYLA-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901044400 | |
Record name | (+)-2-Methyl-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901044400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-2-Methyl-1-butanol | |
CAS RN |
616-16-0 | |
Record name | (+)-2-Methyl-1-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1-butanol, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-2-Methyl-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901044400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYL-1-BUTANOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O91KQ00JS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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